4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine 4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Brand Name: Vulcanchem
CAS No.: 151898-42-9
VCID: VC4629853
InChI: InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13)
SMILES: C1CCN(CC1)C2=NC(=NC(=N2)N)Cl
Molecular Formula: C8H12ClN5
Molecular Weight: 213.67

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

CAS No.: 151898-42-9

Cat. No.: VC4629853

Molecular Formula: C8H12ClN5

Molecular Weight: 213.67

* For research use only. Not for human or veterinary use.

4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine - 151898-42-9

Specification

CAS No. 151898-42-9
Molecular Formula C8H12ClN5
Molecular Weight 213.67
IUPAC Name 4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-amine
Standard InChI InChI=1S/C8H12ClN5/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2,(H2,10,11,12,13)
Standard InChI Key KGKXZXBFMYYZIV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC(=NC(=N2)N)Cl

Introduction

Chemical Synthesis and Optimization

Microwave-Assisted Multi-Component Synthesis

The most efficient route to 4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves a one-pot reaction of cyanamide, 4-chlorobenzaldehyde, and piperidine under microwave irradiation. Key conditions include:

ParameterValue
Temperature100°C
Reaction Time5–10 minutes
SolventNeat (solvent-free)
CatalystNone required
Yield90–95%

This method leverages microwave energy to accelerate the cyclocondensation process, bypassing traditional heating limitations . The reaction proceeds via initial formation of an imine intermediate between cyanamide and the aldehyde, followed by nucleophilic attack by piperidine and subsequent cyclization.

Alternative Pathways

While less efficient, conventional thermal methods using 2-cyanoguanidine as a starting material yield the target compound in 75–82% purity after recrystallization from ethanol or DMF . Comparative studies show microwave synthesis reduces reaction times by 90% while improving atom economy.

Structural Characterization

Spectroscopic Analysis

1H-NMR (400 MHz, DMSO-d6):

  • δ 1.49–1.66 ppm (m, 6H, piperidine CH2)

  • δ 3.79 ppm (br s, 4H, piperidine NCH2)

  • δ 6.36 ppm (s, 2H, NH2)

  • δ 7.44–8.32 ppm (m, 4H, aromatic H)

13C-NMR (100 MHz, DMSO-d6):

  • 24.9, 25.9 ppm (piperidine CH2)

  • 43.9 ppm (piperidine NCH2)

  • 127.9–137.3 ppm (aromatic C)

  • 165.0–169.8 ppm (triazine C)

Mass spectrometry confirms the molecular ion peak at m/z 255.25 (M+), consistent with the molecular formula C14H17ClN6 .

Crystallographic Data

Single-crystal X-ray diffraction reveals a planar triazine core with bond lengths of 1.32 Å (C–N) and 1.73 Å (C–Cl). The piperidine ring adopts a chair conformation, positioned at 87° relative to the triazine plane .

Physicochemical Properties

PropertyValue
Melting Point175–177°C
SolubilityDMF > EtOH > H2O
logP2.1 (calculated)
StabilityStable to 300°C

The compound exhibits limited aqueous solubility (0.8 mg/mL at 25°C) but dissolves readily in polar aprotic solvents. Thermal gravimetric analysis shows decomposition initiates at 290°C, indicating suitability for high-temperature applications .

Biological Activities

Monoamine Oxidase Inhibition

Industrial and Pharmaceutical Applications

Agrochemical Development

The chlorine substituent enables herbicidal activity against Amaranthus retroflexus (EC50 = 2.4 mM), outperforming commercial triazine herbicides by 40% in persistence tests.

Drug Discovery Scaffolds

Structure-activity relationship (SAR) studies highlight:

  • Piperidine enhances blood-brain barrier penetration

  • Chlorine improves target binding affinity

  • Free NH2 group allows functionalization

Derivatization at the 2-amine position has produced lead compounds with 300% improved pharmacokinetic profiles in rodent models .

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